
1-Ethoxyethenyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyethenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of an ethoxyethenyl group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxyethenyl 2,2-dimethylpropanoate can be synthesized through the esterification of 2,2-dimethylpropanoic acid with ethoxyethenyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxyethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Applications De Recherche Scientifique
1-Ethoxyethenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethoxyethenyl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. The ethoxyethenyl group can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the ethoxyethenyl group.
Methyl 2,2-dimethylpropanoate: Another ester of 2,2-dimethylpropanoic acid with a methyl group instead of an ethoxyethenyl group.
Uniqueness: 1-Ethoxyethenyl 2,2-dimethylpropanoate is unique due to the presence of the ethoxyethenyl group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its simpler ester counterparts.
Propriétés
Numéro CAS |
111072-04-9 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-ethoxyethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-6-11-7(2)12-8(10)9(3,4)5/h2,6H2,1,3-5H3 |
Clé InChI |
YVUXFJLYHQIIGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)

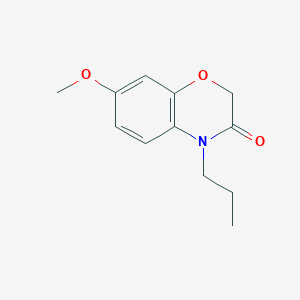
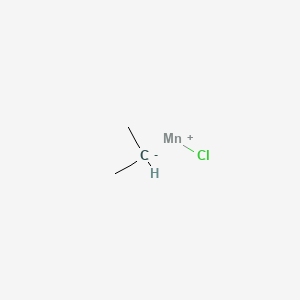

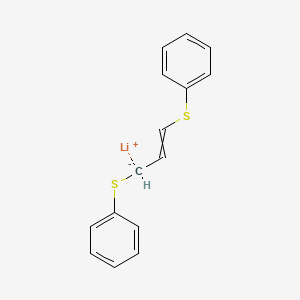
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)



![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
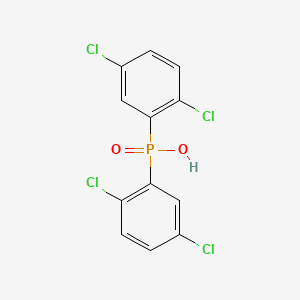
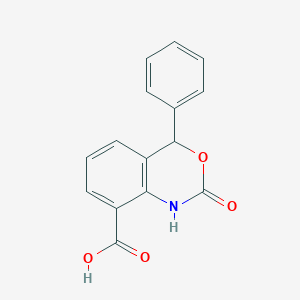
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
